MsbA-IN-5

Catalog No.
S12889858
CAS No.
M.F
C23H19Cl2N5O
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MsbA-IN-5

Product Name

MsbA-IN-5

IUPAC Name

4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline

Molecular Formula

C23H19Cl2N5O

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C23H19Cl2N5O/c1-13(22-18(24)3-2-4-19(22)25)31-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21-27-29-30-28-21/h2-4,7-14H,5-6H2,1H3,(H,27,28,29,30)/b10-7+/t13-/m0/s1

InChI Key

MKYKJTCWOHWXDW-RSPDNQDQSA-N

SMILES

Array

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5

MsbA-IN-5 is a highly potent, small-molecule inhibitor of the ATP-binding cassette (ABC) transporter MsbA, a critical flippase responsible for translocating lipopolysaccharide (LPS) from the inner to the outer membrane in Gram-negative bacteria. By allosterically trapping MsbA in an inward-facing conformation, MsbA-IN-5 effectively blocks ATPase activity and halts outer membrane biogenesis [1]. For procurement and material selection, its primary value lies in its optimized physicochemical properties, which enable it to penetrate intact Gram-negative outer membranes. This delivers potent whole-cell antibacterial activity against wild-type Enterobacteriaceae without the need for efflux pump knockouts or membrane-permeabilizing agents, making it an ideal, ready-to-use probe for mainstream microbiological workflows [1].

Relying on earlier-generation MsbA inhibitors or generic membrane disruptors introduces significant experimental artifacts into screening workflows. Early in-class MsbA inhibitors (such as MsbA-IN-1) typically suffer from poor outer membrane penetration and high susceptibility to efflux, requiring the use of genetically modified ΔtolC strains to demonstrate whole-cell efficacy [1]. This severely limits their utility in wild-type pathogen models and translational research. Conversely, generic membrane-active agents (like polymyxins) lack precise mechanistic targeting of the LPS transport pathway, confounding phenotypic assays with general cytotoxicity [1]. MsbA-IN-5 overcomes these barriers by combining single-digit nanomolar target affinity with optimized whole-cell permeability, enabling direct use in wild-type assays with a clean mammalian cytotoxicity profile [1].

Mainstream Laboratory Workflow Fit: Superior Wild-Type Efficacy

MsbA-IN-5 demonstrates significant improvements in whole-cell translation compared to earlier-generation MsbA inhibitors, directly impacting laboratory workflow efficiency. While early probes like MsbA-IN-1 show weak activity against wild-type Escherichia coli (MIC = 79 μM) due to efflux and permeability barriers, MsbA-IN-5 achieves an MIC of 12 μM [1]. This 6.5-fold enhancement allows researchers to study LPS transport inhibition in fully intact, wild-type pathogens without the costly and time-consuming prerequisite of generating ΔtolC efflux-deficient mutants [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against wild-type E. coli
Target Compound Data12 μM
Comparator Or BaselineMsbA-IN-1 (79 μM)
Quantified Difference6.5-fold improvement in whole-cell potency
ConditionsWild-type E. coli whole-cell broth microdilution assay

Eliminates the need for genetically modified bacterial strains, streamlining assay workflows and ensuring that experimental data accurately reflects wild-type outer membrane biology.

Assay Reproducibility: Clean Mammalian Cytotoxicity Profile

A critical requirement for procuring antibacterial probes is the absence of general mammalian cytotoxicity, which can skew assay results. MsbA-IN-5 was evaluated against a panel of mammalian cell lines (A549, Jurkat, and HEK-293) and displayed no measurable toxicity at concentrations up to 50 μM [1]. Given its antibacterial MICs of 12–25 μM against target pathogens, this provides a clean therapeutic window, confirming that its mechanism of action is highly specific to bacterial MsbA rather than generic membrane disruption [1].

Evidence DimensionMammalian cell cytotoxicity (CC50)
Target Compound Data>50 μM
Comparator Or BaselineAntibacterial MIC (12 μM)
Quantified Difference>4-fold selectivity window between antibacterial efficacy and mammalian toxicity
ConditionsA549, Jurkat, and HEK-293 cell viability assays

Prevents false positives in complex co-culture or intracellular infection models, ensuring reproducible downstream data in mainstream preclinical workflows.

Single-Digit Nanomolar Inhibition of MsbA ATPase Activity

At the biochemical level, MsbA-IN-5 is a highly potent inhibitor of the MsbA transporter, exhibiting an IC50 of 2 nM [1]. This places it among the most potent MsbA inhibitors in its class, ensuring near-complete suppression of ATP hydrolysis and subsequent LPS translocation at low nanomolar concentrations. This high affinity ensures that downstream phenotypic effects are strictly driven by target engagement rather than off-target accumulation [1].

Evidence DimensionBiochemical IC50 for MsbA
Target Compound Data2 nM
Comparator Or BaselineStandard biochemical assay baseline
Quantified DifferenceHighly potent single-digit nanomolar target affinity
ConditionsPurified MsbA ATPase activity assay

Ensures robust and reproducible target engagement at low concentrations, minimizing the risk of off-target effects in complex cellular assays.

High Specificity for Enterobacteriaceae MsbA Homologs

MsbA-IN-5 exhibits targeted activity against specific Enterobacteriaceae, with MICs of 12 μM for K. pneumoniae and 25 μM for E. cloacae [1]. Notably, it is inactive against Acinetobacter baumannii and Pseudomonas aeruginosa, which possess low MsbA sequence homology (~39% identity to E. coli MsbA) [1]. This narrow-spectrum profile makes MsbA-IN-5 an excellent precision tool for dissecting species-specific LPS transport mechanisms without broadly disrupting the entire Gram-negative microbiome [1].

Evidence DimensionAntibacterial spectrum based on target homology
Target Compound DataActive against E. coli and K. pneumoniae (MIC 12 μM)
Comparator Or BaselineA. baumannii and P. aeruginosa (Inactive)
Quantified DifferenceComplete selectivity for Enterobacteriaceae over non-fermenting Gram-negative species
ConditionsWhole-cell MIC profiling across ESKAPEE pathogens

Allows researchers to selectively target Enterobacteriaceae in mixed-culture or microbiome studies, confirming on-target mechanism of action via sequence homology.

Wild-Type Gram-Negative Outer Membrane Biogenesis Assays

Because MsbA-IN-5 successfully penetrates intact outer membranes (MIC 12 μM), it is the ideal probe for studying LPS translocation and outer membrane assembly in wild-type E. coli and K. pneumoniae, avoiding the phenotypic artifacts introduced by efflux-deficient (ΔtolC) strains [1].

Preclinical Screening for Novel Antibiotic Adjuvants

By allosterically trapping MsbA and halting LPS transport, MsbA-IN-5 can be used to intentionally weaken the Gram-negative outer membrane in a controlled manner. This makes it a valuable baseline compound for screening secondary agents or adjuvants that require a compromised outer membrane to exert their effects [1].

Structural and Mechanistic Profiling of ABC Transporters

With its 2 nM IC50, MsbA-IN-5 is highly suitable for structural biology applications, such as cryo-EM or X-ray crystallography, where researchers need to reliably trap the MsbA transporter in its inward-facing, substrate-bound conformation [1].

Species-Specific Microbiome Modulation Studies

Due to its strict dependence on high MsbA sequence homology, MsbA-IN-5 can be deployed in mixed-species models to selectively inhibit Enterobacteriaceae while sparing non-homologous species like Pseudomonas aeruginosa, enabling targeted microbiome manipulation [1].

XLogP3

6.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

451.0966656 Da

Monoisotopic Mass

451.0966656 Da

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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